molecular formula C15H18O9 B1233497 Glucocaffeic acid CAS No. 17093-82-2

Glucocaffeic acid

Cat. No.: B1233497
CAS No.: 17093-82-2
M. Wt: 342.3 g/mol
InChI Key: OHEYCHKLBCPRLZ-DUXPYHPUSA-N
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Description

Glucocaffeic acid, also known as glucocaffeate or linocaffein, belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. This compound exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in a number of food items such as highbush blueberry, jostaberry, gooseberry, and flaxseed. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a glycoside.

Scientific Research Applications

Cardiac Protection in Diabetic Mice

Glucocaffeic acid (GCA), along with other phenolic acids like caffeic acid (CA) and ellagic acid (EA), has been studied for its potential benefits in diabetic conditions. In a study on diabetic mice, CA and EA demonstrated protective effects against dyslipidemia, hypercoagulability, oxidative stress, and inflammation in cardiac tissue. These compounds alleviated weight loss, improved plasma insulin levels, and reduced plasma glucose levels. Furthermore, they enhanced antithrombin-III and protein C activities and reduced triglyceride content in cardiac tissues. The anti-inflammatory and antioxidative properties were evident through lower cardiac levels of malondialdehyde, reactive oxygen species, and various inflammatory markers. These findings suggest that GCA, similar to CA and EA, might offer triglyceride-lowering, anti-coagulatory, anti-oxidative, and anti-inflammatory protection in cardiac tissues of diabetic mice, possibly preventing or attenuating diabetic cardiomyopathy (Chao, Hsu, & Yin, 2009).

Potential in Cancer Therapy

Research into cancer metabolism has expanded to include the study of various nutrients, including GCA. It's understood that oncogenic alterations in metabolism can make cancer cells dependent on certain nutrients. This dependency has led to exploring pathways involved in metabolism, like glycolysis and glutaminolysis, for therapeutic purposes. While GCA itself wasn't directly studied in this context, the broader research into metabolic pathways in cancer treatment is relevant as it opens possibilities for utilizing compounds like GCA in cancer therapeutics (Altman, Stine, & Dang, 2016).

Enzymatic Production for Industrial Applications

GCA has potential industrial applications, especially in the production of glucaric acid (GlucA). GlucA, derived from glucose, is significant in manufacturing plastics, detergents, and drugs. A novel framework for cell-free enzymatic production of GlucA, overcoming limitations like toxicity and suboptimal enzyme ratios in microbial production, has been developed. This method demonstrates high productivity for GlucA, hinting at the possible industrial use of GCA in similar synthetic pathways (Petroll, Care, Bergquist, & Sunna, 2019).

Properties

CAS No.

17093-82-2

Molecular Formula

C15H18O9

Molecular Weight

342.3 g/mol

IUPAC Name

(E)-3-[3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C15H18O9/c16-6-10-12(20)13(21)14(22)15(24-10)23-9-3-1-7(5-8(9)17)2-4-11(18)19/h1-5,10,12-17,20-22H,6H2,(H,18,19)/b4-2+

InChI Key

OHEYCHKLBCPRLZ-DUXPYHPUSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O

SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O

melting_point

133-135°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Glucocaffeic acid
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